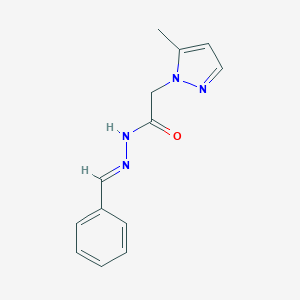

![molecular formula C9H9BrN4O2 B449832 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furohydrazide CAS No. 402729-65-1](/img/structure/B449832.png)

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furohydrazide

説明

The compound “5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furohydrazide” is a complex organic molecule that contains a pyrazole ring and a furan ring. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a furan ring, connected by a methylene (-CH2-) bridge. The bromine atom on the pyrazole ring and the hydrazide group on the furan ring would be key functional groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom and the hydrazide group. The bromine atom could potentially undergo nucleophilic substitution reactions, while the hydrazide group could participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely increase the compound’s molecular weight and could influence its solubility and reactivity .科学的研究の応用

Organometallic Chemistry of Group 5 Metal Complexes

Research has explored the organometallic chemistry of hydridotris(pyrazolyl)borates, focusing on Group 5 metal complexes, such as vanadium, niobium, and tantalum. These studies aim to model interactions in metalloproteins and investigate the rich organometallic chemistry potential, emphasizing comparison with cyclopentadienyl ligands in organometallic reactions (Etienne, 1996).

Cytochrome P450 Isoforms Inhibition

Research has identified the selectivity and potency of chemical inhibitors for major human hepatic Cytochrome P450 (CYP) isoforms, crucial for predicting drug-drug interactions. This includes the use of pyrazole derivatives as selective inhibitors, contributing significantly to the understanding of CYP isoform-mediated drug metabolism (Khojasteh et al., 2011).

Therapeutic Applications of Pyrazolines

Pyrazolines are highlighted for their extensive pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The versatility of pyrazoline derivatives as pharmaceutical agents demonstrates their importance in drug development and the ongoing exploration of their potential in various therapeutic areas (Shaaban et al., 2012).

Synthesis and Applications of Pyrazole Derivatives

Various studies have focused on the synthesis of pyrazole derivatives and their application in medicinal chemistry. These include developing methods for the efficient synthesis of pyrazole-based compounds and exploring their biological activities, highlighting the significance of pyrazole scaffolds in generating new medicinal leads (Sharma et al., 2021).

High Energy Density Materials

Research into high-nitrogen azine energetic materials, including pyrazine derivatives, has been a focus due to their potential in energetic material applications. This includes investigations into their synthetic methods, properties, and applications in propellants and explosives, showcasing the application of pyrazole and related compounds in the development of high-performance materials (Yongjin & Shuhong, 2019).

Safety and Hazards

将来の方向性

The future research directions for this compound could include further investigation into its synthesis, characterization, and potential biological activities. Given the known activities of many pyrazole derivatives, it could be of interest to explore whether this compound exhibits similar properties .

作用機序

- The presence of a pyrazole ring suggests that it may interact with enzymes or receptors involved in biological processes. Pyrazoles are known to modulate various pathways due to their diverse chemical properties .

- Pyrazoles are associated with anti-inflammatory, antitumor, and antimicrobial activities. Therefore, pathways related to inflammation, cell growth, and immune responses might be influenced .

Target of Action

Biochemical Pathways

特性

IUPAC Name |

5-[(4-bromopyrazol-1-yl)methyl]furan-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN4O2/c10-6-3-12-14(4-6)5-7-1-2-8(16-7)9(15)13-11/h1-4H,5,11H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHGXMALNZXARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)NN)CN2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701328082 | |

| Record name | 5-[(4-bromopyrazol-1-yl)methyl]furan-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666371 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furohydrazide | |

CAS RN |

402729-65-1 | |

| Record name | 5-[(4-bromopyrazol-1-yl)methyl]furan-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[4-(dimethylamino)benzylidene]-2-(2,4-dimethylanilino)propanohydrazide](/img/structure/B449749.png)

![N'-{4-[(4-iodophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide](/img/structure/B449750.png)

![N'-(2,4-dichlorobenzylidene)-5-[(4-propylphenoxy)methyl]-2-furohydrazide](/img/structure/B449752.png)

![methyl 4-({2-[(E)-(2-nonanoylhydrazinylidene)methyl]phenoxy}methyl)benzoate](/img/structure/B449753.png)

![N-[4-(2-phenyldiazenyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B449755.png)

![4-[(3,4-dimethylphenoxy)methyl]-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B449756.png)

![N'-{2-bromo-5-[(4-fluorobenzyl)oxy]benzylidene}-2-quinolinecarbohydrazide](/img/structure/B449759.png)

![3-{4-nitrophenyl}-N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]acrylamide](/img/structure/B449761.png)

![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N'-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxybenzylidene}-2-furohydrazide](/img/structure/B449768.png)

![N'-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3,4,5-trimethoxybenzohydrazide](/img/structure/B449769.png)

![N-(2,4-dichlorophenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B449775.png)